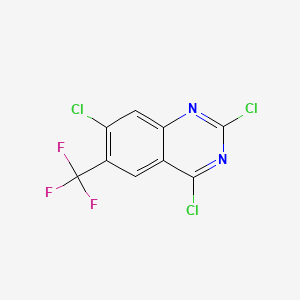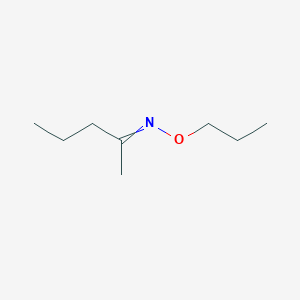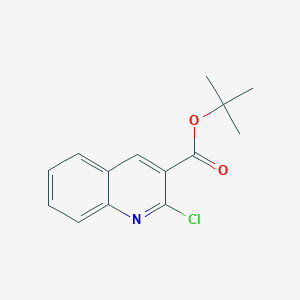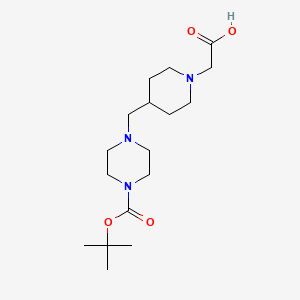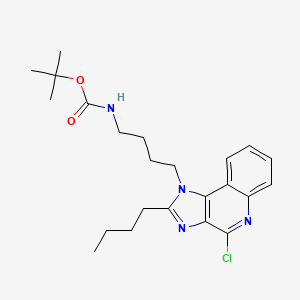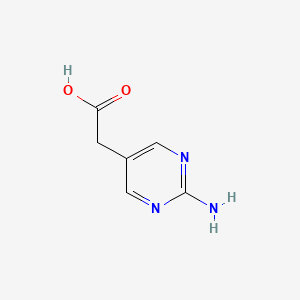
2-(2-Aminopyrimidin-5-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Aminopyrimidin-5-yl)acetic acid is a heterocyclic organic compound that contains both pyrimidine and acetic acid moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminopyrimidin-5-yl)acetic acid typically involves multiple steps starting from acyclic starting materials. One common method involves the reaction of benzylidene acetones with ammonium thiocyanates, followed by ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and finally the formation of guanidines with suitable amines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
2-(2-Aminopyrimidin-5-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonyl derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
科学的研究の応用
2-(2-Aminopyrimidin-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-(2-Aminopyrimidin-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit the PI3K/mTOR pathway, which is crucial in cancer cell proliferation and survival . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to the desired biological effects.
類似化合物との比較
Similar Compounds
2-Aminopyrimidine: A simpler analog that lacks the acetic acid moiety.
2-(2-Aminopyrimidin-4-yl)indole: Contains an indole ring in addition to the pyrimidine ring.
2-(2-Aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazoline: A more complex derivative with additional functional groups
Uniqueness
2-(2-Aminopyrimidin-5-yl)acetic acid is unique due to its combination of the pyrimidine and acetic acid moieties, which confer distinct chemical and biological properties
特性
分子式 |
C6H7N3O2 |
|---|---|
分子量 |
153.14 g/mol |
IUPAC名 |
2-(2-aminopyrimidin-5-yl)acetic acid |
InChI |
InChI=1S/C6H7N3O2/c7-6-8-2-4(3-9-6)1-5(10)11/h2-3H,1H2,(H,10,11)(H2,7,8,9) |
InChIキー |
RHPNSIKQOSXFEA-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=N1)N)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


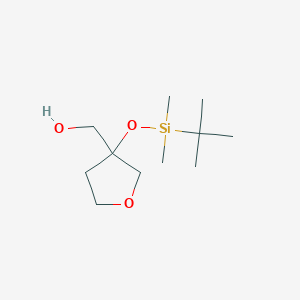
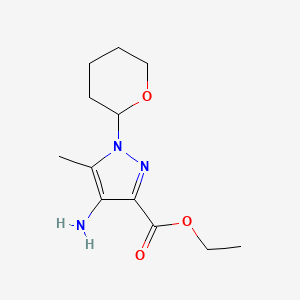
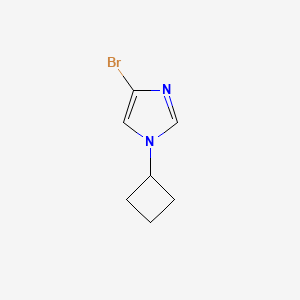
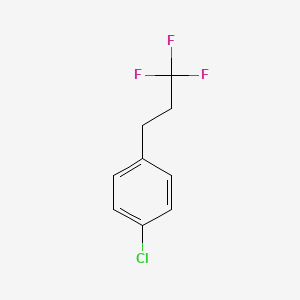
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
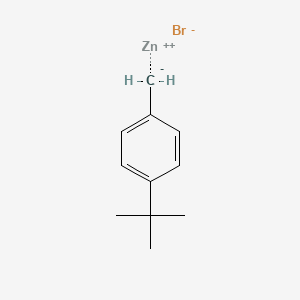
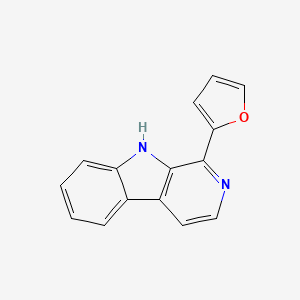
![N-[3-(morpholin-4-ylmethyl)phenyl]-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13932569.png)
![n-[2-(3-Methoxyphenyl)benzofuran-5-yl]acetamidine](/img/structure/B13932571.png)
